molecular formula C11H10N2O3 B15110482 3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione

3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione

Cat. No.: B15110482
M. Wt: 218.21 g/mol
InChI Key: RQILSCOHAJCCFR-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione is a substituted pyrrole-2,5-dione derivative characterized by a 1-methyl group at the N(1) position and a 4-hydroxyphenylamino substituent at position 3. Pyrrole-2,5-diones, also known as maleimides, are heterocyclic compounds with a five-membered ring containing two ketone groups. These compounds are of significant interest in medicinal chemistry due to their diverse bioactivities, including enzyme inhibition, antiviral, and antiparasitic properties . Structural modifications at positions 1 and 3 are critical for tuning biological activity, as demonstrated by analogs in the literature .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-(4-hydroxyanilino)-1-methylpyrrole-2,5-dione

InChI

InChI=1S/C11H10N2O3/c1-13-10(15)6-9(11(13)16)12-7-2-4-8(14)5-3-7/h2-6,12,14H,1H3

InChI Key

RQILSCOHAJCCFR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione typically involves the reaction of 4-hydroxyaniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrrole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is crucial in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrrole-2,5-dione Derivatives

Compound Name Substituents (Position) Molecular Weight Key Bioactivity/Use Reference
3-(4-Hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione 1-methyl, 3-(4-hydroxyphenylamino) 260.25 g/mol* Not explicitly reported (inferred)
1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione 1-methyl, 3-phenyl, 4-phenyl 277.31 g/mol Structural studies via NMR/X-ray
Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) 1-(4-fluorophenyl), 3,4-dichloro 286.10 g/mol Pesticide
3-(4-Methoxyphenylamino)-2,3-dihydro-2,2-dimethylnaphtho[1,2-b]furan-4,5-dione 3-(4-methoxyphenylamino) (naphthoquinone hybrid) 379.39 g/mol Trypanocidal activity (IC50 < benznidazole)
1-Benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione 1-benzyl, 3-chloro, 4-(4-fluoroanilino) 330.74 g/mol No explicit activity reported

*Calculated based on molecular formula (C₁₁H₁₂N₂O₃).

Key Observations:

  • Substituent Effects on Bioactivity: The 4-hydroxyphenylamino group in the target compound contrasts with the 4-methoxyphenylamino group in the naphthoquinone hybrid (), where methoxy enhances lipophilicity and membrane penetration . The hydroxyl group may improve solubility but reduce permeability compared to methoxy. Chloro and fluoro substituents (e.g., fluoroimide) are associated with pesticidal activity, likely due to increased electrophilicity and stability .
  • Position-Specific Modifications: Substitution at position 3 (arylamino) is critical for redox activity in naphthoquinone hybrids . In pyrrole-2,5-diones, position 3 modifications (e.g., hydroxyphenylamino) may similarly influence electron distribution and interaction with biological targets. N(1)-methyl substitution (as in the target compound) is common in pyrrole-2,5-diones and may reduce metabolic degradation compared to N(1)-aryl or N(1)-amino derivatives .

Table 2: Bioactivity Comparison of Related Compounds

Compound Class Example Compound Activity (IC50/EC50) Mechanism/Application Reference
Diketopiperazines (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione 28.9 ± 2.2 μM (H1N1) Antiviral
Naphthoquinone hybrids 3-(4-Methoxyphenylamino)-naphthofuranquinone >10 μM (Trypanosoma cruzi) Redox cycling, trypanocidal
Pyrrole-2,5-diones Fluoroimide Not reported Pesticide (fungicidal)

Key Insights:

  • Trypanocidal Activity: The 4-hydroxyphenylamino group in the target compound is analogous to active naphthoquinone hybrids (), which inhibit Trypanosoma cruzi via redox cycling. Substitution at position 3 with electron-donating groups (e.g., hydroxyl) may enhance this effect .

Biological Activity

3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione, with the CAS number 920874-42-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of cancer research and other pharmacological applications.

  • Molecular Formula : C11_{11}H10_{10}N2_2O3_3
  • Molecular Weight : 218.21 g/mol
  • Structure : The compound features a pyrrole ring substituted with a hydroxyl group and an amino group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Several studies have investigated the antitumor properties of pyrrole derivatives, including this compound. The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance:

  • In vitro Studies : Research indicates that this compound can inhibit the proliferation of cancer cells by interacting with key signaling pathways involved in cell growth and survival.
  • Mechanism of Action : The compound is believed to act as a tyrosine kinase inhibitor, which is crucial for the regulation of cell division and differentiation. This mechanism is similar to other pyrrole derivatives that have been studied for their anticancer properties .

Antioxidant Properties

In addition to its antitumor activity, this compound exhibits significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Study on Cancer Cell Lines

A study conducted on several cancer cell lines demonstrated that this compound effectively inhibited cell growth at low micromolar concentrations. The results showed:

Cell LineIC50_{50} (µM)Mechanism of Action
HCT1161.0Tyrosine kinase inhibition
SW6201.6Induction of apoptosis
Colo2051.5Disruption of mitochondrial function

This table summarizes the inhibitory concentration (IC50_{50}) values for different cancer cell lines, highlighting the compound's potential as an anticancer agent .

Pharmacological Applications

The pharmacological implications of this compound extend beyond oncology. Its antioxidant properties suggest potential applications in treating conditions related to oxidative stress, such as cardiovascular diseases and neurodegeneration.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response or SAR data?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. For SAR, apply multivariate analysis (e.g., PCA or PLS regression) to identify key physicochemical descriptors (e.g., logP, polar surface area) .

Ethical and Safety Considerations

Q. What safety protocols are essential given the compound’s reactivity?

  • Methodological Answer : Conduct hazard assessments for intermediates (e.g., nitro or epoxide groups). Use inert atmospheres (N₂/Ar) for air-sensitive steps and personal protective equipment (PPE) for handling corrosive reagents (e.g., trimethylsilyl chloride) .

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